molecular formula C11H9NO2 B13032878 6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile

6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile

Katalognummer: B13032878
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: ISPRIXUKOHKYEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile is a complex organic compound with a unique structure that includes an indeno-dioxole framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate these targets’ activity, leading to changes in cellular function and potentially therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Methylenedioxy-2-aminoindan: This compound has a similar indeno-dioxole structure but with different functional groups.

    6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-6-amine: This compound is structurally similar but contains an amine group instead of a carbonitrile group.

Uniqueness

6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Eigenschaften

Molekularformel

C11H9NO2

Molekulargewicht

187.19 g/mol

IUPAC-Name

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxole-6-carbonitrile

InChI

InChI=1S/C11H9NO2/c12-5-7-1-8-3-10-11(14-6-13-10)4-9(8)2-7/h3-4,7H,1-2,6H2

InChI-Schlüssel

ISPRIXUKOHKYEU-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2=CC3=C(C=C21)OCO3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.